molecular formula C10H10F3N3 B13483450 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- CAS No. 944903-90-6

1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)-

Cat. No.: B13483450
CAS No.: 944903-90-6
M. Wt: 229.20 g/mol
InChI Key: RHGJMUALZRVXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the benzimidazole core and an ethanamine side chain at the 2-position. The benzimidazole scaffold is a bicyclic structure comprising fused benzene and imidazole rings, widely exploited in medicinal chemistry due to its versatility in binding biological targets. The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability, as fluorine substituents are known to modulate physicochemical properties and improve drug-like characteristics .

Properties

CAS No.

944903-90-6

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanamine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3-4,14H2,(H,15,16)

InChI Key

RHGJMUALZRVXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCN

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The ethanamine moiety undergoes oxidation to form aldehydes or carboxylic acids:

Oxidizing AgentConditionsProductNotes
KMnO₄ (acidic)Aqueous H₂SO₄, heat2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetaldehydePartial oxidation
CrO₃Acetic acid, reflux2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetic acidComplete oxidation

The trifluoromethyl group enhances stability against over-oxidation, preserving the benzimidazole ring.

Reduction Reactions

Reductive modifications target both the aromatic ring and side chain:

Reducing AgentConditionsProductOutcome
H₂/Pt-CMethanol, 80°C1,2,3-triamine derivativesRing-opening with NH₂ group retention
NaBH₄Ethanol, RTReduced benzimidazole with saturated C-N bondsImproved solubility

Hydrogenation over platinum catalysts selectively reduces the imidazole ring without affecting the trifluoromethyl group .

Alkylation and Acylation

The ethanamine side chain reacts with electrophiles:

Reaction TypeReagentProductApplication
AlkylationEthyl bromide, K₂CO₃N-ethyl derivativesEnhanced lipophilicity for drug delivery
AcylationAcetyl chloride, pyridineN-acetylated analogsReduced metabolic degradation

N-Methylation with dimethyl carbonate (DMC) at 140°C produces derivatives with improved pharmacokinetic profiles .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes substitution at the 4- and 7-positions due to trifluoromethyl-directed regioselectivity:

ReactionReagentPositionProductYield
NitrationHNO₃/H₂SO₄4-position4-nitro derivative65%
HalogenationBr₂/FeBr₃7-position7-bromo derivative72%

The trifluoromethyl group deactivates the ring, favoring meta-substitution .

Biological Activity Modulation via Derivatization

Structural modifications correlate with enhanced bioactivity:

DerivativeModificationBiological Activity (IC₅₀)Target
2g N-heptyl chain8.2 µM (MDA-MB-231 cells)Antiproliferative
6a Chloro-fluorophenylMIC: 4 µg/mL (MRSA)Antibacterial

N-Alkylation with C₃–C₇ chains optimizes membrane permeability and target binding .

Stability and Degradation

The compound demonstrates resilience under physiological conditions but degrades via:

  • Hydrolysis : Slow cleavage of the C-N bond in ethanamine under acidic conditions (t₁/₂ > 24 hrs at pH 2).

  • Photolysis : Degrades to 6-trifluoromethylbenzimidazole upon UV exposure (λ = 254 nm).

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling tailored modifications for drug development. Future research should explore catalytic asymmetric synthesis and in vivo metabolic pathways.

Scientific Research Applications

1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It targets key proteins involved in cell proliferation and survival, such as cyclin-dependent kinases and apoptosis-regulating proteins . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .

Comparison with Similar Compounds

Substituent Effects on the Benzimidazole Core

The 6-position of the benzimidazole ring is a critical site for functional group substitutions, influencing both chemical and biological properties. Key analogs and their substituents include:

Compound Name Substituent (Position) Molecular Formula Key Properties/Biological Activity Synthesis Method Reference
1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- -CF₃ (6) C₁₀H₁₀F₃N₃ Enhanced lipophilicity, metabolic stability Likely via cyclization with CF₃COOH/HCl
6-Nitro-1H-benzimidazole derivatives -NO₂ (6) Varies Trichomonacidal activity Multi-step synthesis with sulfinyl groups
N-Ethyl-6-methoxy-1H-benzimidazole-2-ethanamine -OCH₃ (6), -N-ethyl C₁₂H₁₆ClN₃O Not specified Alkylation of amine side chain
2-(Trifluoromethyl)-1H-benzimidazole (2i) -CF₃ (2) C₈H₅F₃N₂ Intermediate for further derivatization Reflux with CF₃COOH/HCl

Key Observations :

  • Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ increases the compound’s stability and resistance to oxidative metabolism. This group also enhances membrane permeability, as seen in calcium channel blockers like the benzazepinone derivative in .
  • Nitro (-NO₂): Nitro-substituted benzimidazoles (e.g., O2N-BZM7 and O2N-BZM9) exhibit potent trichomonacidal activity but may introduce toxicity concerns compared to -CF₃ .

Modifications on the Ethanamine Side Chain

The ethanamine side chain at the 2-position can be functionalized to alter pharmacokinetic profiles:

Compound Name Side Chain Modification Impact Reference
1H-Benzimidazole-2-ethanamine, N-ethyl- (HCl salt) -N-Ethyl Increased hydrophobicity
6-Methoxy-N-methyl derivative (CAS 1269393-89-6) -N-Methyl Reduced basicity, improved oral absorption

Key Observations :

  • N-Alkylation (e.g., -N-Ethyl or -N-Methyl) : Reduces the basicity of the amine, lowering plasma protein binding and enhancing oral bioavailability .
  • Hydrochloride Salts : Improve crystallinity and stability, as seen in and .

Biological Activity

1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the synthesis, biological effects, and potential applications of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. Its molecular formula is C8H8F3N3, with a molecular weight of approximately 201.149 g/mol. The presence of the trifluoromethyl group at the 6-position enhances the compound's lipophilicity and alters its interaction profile with biological targets compared to other benzimidazole derivatives .

Synthesis Methods

The synthesis of 1H-benzimidazole-2-ethanamine, 6-(trifluoromethyl)- typically involves multi-step organic reactions. Common methods include:

  • Phillips Cyclocondensation : This method combines substituted 1,2-phenylenediamine with trifluoroacetic acid to yield various derivatives .
  • Refluxing Techniques : Utilizing solvents like DMF in the presence of coupling agents for efficient formation of the benzimidazole ring .

Antimicrobial Properties

1H-Benzimidazole-2-ethanamine, 6-(trifluoromethyl)- exhibits significant antimicrobial activity. Studies have shown that derivatives of benzimidazole can effectively target bacterial proteins essential for cell division, such as filamenting temperature-sensitive protein Z (FtsZ), making them potential candidates for antibacterial drug development .

Table: Comparison of Biological Activities of Benzimidazole Derivatives

Compound NameStructure FeaturesBiological Activity
1H-BenzimidazoleBasic benzimidazole structureAntimicrobial properties
1H-Benzimidazole-2-carboxylic acidCarboxylic acid groupAntiparasitic activity
2-(Trifluoromethyl)-1H-benzimidazoleTrifluoromethyl group at different positionAnticancer potential
4-NitrobenzimidazoleNitro group instead of trifluoromethylEnhanced antibacterial activity

The trifluoromethyl group enhances the compound's biological activity by improving its interaction with lipid membranes, thus facilitating better penetration into bacterial cells .

Antiparasitic Activity

Research indicates that derivatives of 1H-benzimidazole-2-ethanamine have shown efficacy against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. In vitro studies demonstrated nanomolar activity against these organisms, while in vivo tests indicated promising results against Trichinella spiralis, particularly with specific derivatives exhibiting significant antiparasitic effects .

Anticancer Potential

Several studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, compounds have been evaluated for their antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer). The presence of the trifluoromethyl group has been linked to enhanced cytotoxicity due to increased lipophilicity and improved membrane permeability .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized benzimidazoles exhibited significant activity against Staphylococcus aureus and methicillin-resistant strains. The most effective compounds had MIC values as low as 4 μg/mL .
  • Antiparasitic Activity : In a controlled study on Trichinella spiralis, compounds derived from 1H-benzimidazole-2-ethanamine showed effective inhibition at doses around 75 mg/kg in vivo, particularly targeting the adult phase of the parasite .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(trifluoromethyl)-1H-benzimidazole derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted o-phenylenediamines and carbonyl-containing precursors. For example, refluxing 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene under acidic conditions yields benzimidazole derivatives via cyclization . Modifications to the amine side chain (e.g., ethanamine) can be introduced using reductive amination or nucleophilic substitution, as demonstrated in multi-step protocols involving NaBH4 or alkyl halides .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying proton environments and substituent positions, particularly distinguishing between tautomeric forms of benzimidazoles. X-ray crystallography provides definitive structural proof, as shown in studies resolving dihedral angles (e.g., 30.1° between benzimidazole and trifluoromethylphenyl rings) and hydrogen-bonding networks . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. How does the trifluoromethyl group influence physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability and lipophilicity, which can be quantified via differential scanning calorimetry (DSC) and logP measurements. Its steric bulk also affects molecular packing, as observed in crystallographic studies showing short F⋯F contacts (2.915 Å) and C–H⋯π interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for 6-(trifluoromethyl)-1H-benzimidazole derivatives?

  • Methodological Answer : Yield optimization requires systematic screening of reaction conditions. For example, replacing benzene with polar aprotic solvents (e.g., DMF) and using catalysts like Pd(PPh3)2Cl2 can enhance cyclization efficiency . Temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments (e.g., excess o-phenylenediamine) mitigate side reactions .

Q. How to resolve discrepancies between spectral data and computational models?

  • Methodological Answer : Contradictions between experimental NMR shifts and Density Functional Theory (DFT) predictions often arise from solvent effects or tautomerism. Hybrid methods, such as combining solid-state NMR with X-ray crystallography, can reconcile these differences. For instance, crystal structures in clarified hydrogen-bonding patterns that DFT alone misrepresented .

Q. What strategies elucidate the pharmacological mechanisms of 6-(trifluoromethyl)benzimidazoles?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For antibacterial activity, assays comparing MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria can identify key substituents. Molecular docking simulations (e.g., with bacterial DNA gyrase) paired with mutagenesis studies reveal binding interactions . Fluorine’s role in enhancing membrane permeability can be probed via fluorescence-based cellular uptake assays .

Q. How do intermolecular interactions in the solid state affect material stability?

  • Methodological Answer : X-ray crystallography and Hirshfeld surface analysis quantify interactions like N–H⋯N hydrogen bonds and C–H⋯F contacts, which stabilize crystal lattices . Thermogravimetric Analysis (TGA) correlates these interactions with decomposition temperatures. For instance, weak C–H⋯π interactions in ’s structure contribute to a melting point of 538 K .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.